molecular formula C20H23ClN2O4 B2519781 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 2034575-21-6

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B2519781
CAS No.: 2034575-21-6
M. Wt: 390.86
InChI Key: LVQHDIVHNIDTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a complex organic compound that features a combination of pyridine, piperidine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps:

    Formation of the 3-chloropyridin-4-yl ether: This step involves the reaction of 3-chloropyridine with a suitable piperidine derivative under basic conditions to form the ether linkage.

    Coupling with 3,4-dimethoxyphenyl ethanone: The intermediate product is then coupled with 3,4-dimethoxyphenyl ethanone using a suitable coupling reagent, such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone: Similar structure but lacks the chlorine atom.

    1-(3-((3-Bromopyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4/c1-25-18-6-5-14(10-19(18)26-2)11-20(24)23-9-3-4-15(13-23)27-17-7-8-22-12-16(17)21/h5-8,10,12,15H,3-4,9,11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQHDIVHNIDTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.